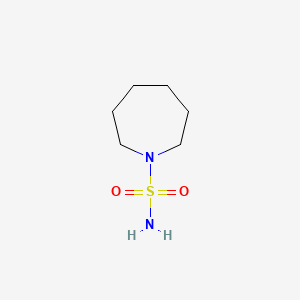

Azepane-1-sulfonamide

Overview

Description

Synthesis Analysis

Azepane-1-sulfonamide has been used in the synthesis of novel sulfonamide substituted heteroleptic salan titanium (IV)-bis-chelates . These complexes were synthesized, structurally characterized, and evaluated for their anticancer activity against two human carcinoma cell lines .Molecular Structure Analysis

Azepane-1-sulfonamide is a molecule containing the sulfonamide functional group attached to an azepane ring . The sulfonamide moiety consists of a sulfur atom with two double bonds to oxygens, one S–C sigma bond, and one S–N sigma bond .Chemical Reactions Analysis

Azepane-1-sulfonamide has been involved in the synthesis of novel sulfonamide substituted heteroleptic salan titanium (IV)-bis-chelates . The reaction involved the complexation of the azepane-1-sulfonamide with titanium (IV) and 2,6-pyridinedicarboxylic acid .Physical And Chemical Properties Analysis

Azepane-1-sulfonamide is a compound with the molecular formula C6H14N2O2S . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications

Synthesis of Sulfonimidates

Azepane-1-sulfonamide: is used in the synthesis of sulfonimidates, which are organosulfur compounds with a tetrahedral sulfur center. These compounds serve as precursors for various sulfur(VI) derivatives, including sulfonimidamides and sulfoximines, which have significant medicinal chemistry properties .

Alkyl Transfer Reagents

Due to their lability under acidic conditions, sulfonimidates derived from Azepane-1-sulfonamide can act as alkyl transfer reagents to acids, alcohols, and phenols. This property is particularly useful in the synthesis of complex organic molecules .

Polymer Synthesis

The decomposition of sulfonimidates at elevated temperatures, a process in which Azepane-1-sulfonamide can be involved, provides a novel pathway to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Asymmetric Syntheses

Azepane-1-sulfonamide derivatives can be employed as chiral templates in asymmetric syntheses. The stereogenic sulfur center of sulfonimidates allows for the creation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .

Synthesis of Non-fused N-aryl Azepanes

Azepane derivatives, including those derived from Azepane-1-sulfonamide, are key intermediates in synthetic chemistry. They have important applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, Proheptazine, an opioid analgesic, is a derivative of azepane .

Antibacterial Agents

While not directly mentioned in the search results, sulfonamides, in general, are known for their antibacterial properties. Azepane-1-sulfonamide, as a sulfonamide derivative, may be researched for its potential use as an antibacterial agent, contributing to the development of new antibiotics .

Mechanism of Action

Target of Action

Azepane-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Azepane-1-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several downstream biochemical pathways. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . Therefore, the action of Azepane-1-sulfonamide ultimately leads to the inhibition of DNA synthesis in bacteria .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . The ADME properties of Azepane-1-sulfonamide would likely be similar, impacting its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of Azepane-1-sulfonamide’s action include the inhibition of bacterial growth and proliferation due to the disruption of DNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azepane-1-sulfonamide. Moreover, exposure to sulfonamides can lead to persistent effects on bacterial structure and induce deformities in certain organisms . These environmental considerations are important when assessing the overall impact of Azepane-1-sulfonamide.

Future Directions

Azepane-based compounds, including Azepane-1-sulfonamide, continue to play a significant role in synthetic relevance due to their diverse biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name |

azepane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDFSKVUJAHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194043 | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepane-1-sulfonamide | |

CAS RN |

4108-89-8 | |

| Record name | Sah 41-178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

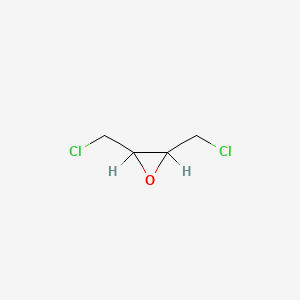

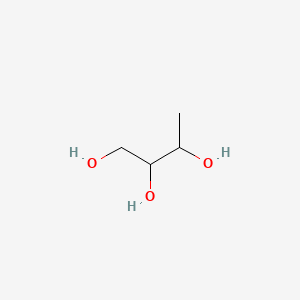

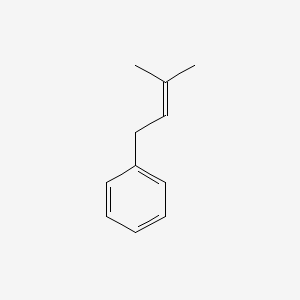

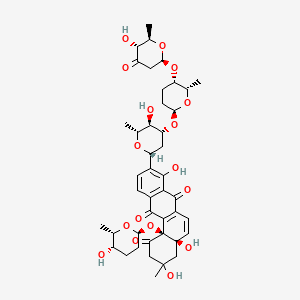

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)